molecular formula C14H14N2O2 B1312996 N-(4-aminophenyl)-3-methoxybenzamide CAS No. 926238-41-7

N-(4-aminophenyl)-3-methoxybenzamide

Cat. No.: B1312996
CAS No.: 926238-41-7
M. Wt: 242.27 g/mol
InChI Key: AIOBNRULQOPKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-3-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an aminophenyl group attached to a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-3-methoxybenzamide typically involves the reaction of 4-aminophenylamine with 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-aminophenyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound can interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-aminophenyl)-3-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the aminophenyl group allows for versatile chemical modifications .

Properties

IUPAC Name

N-(4-aminophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOBNRULQOPKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.